Lipophilicity (LogP) Differentiation vs. 6-Chloro Analog for Membrane Permeability Optimization
The target compound exhibits a predicted ACD/LogP of 2.86 , positioning it in a favorable lipophilicity range for passive membrane permeability while avoiding excessive lipophilicity associated with promiscuous binding. The 6-chloro analog (N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) lacks publicly available LogP data, but the chloro substituent is expected to increase LogP by approximately 0.7–1.0 units based on Hansch π constants, potentially shifting the compound into a higher lipophilicity space (>3.5) that may increase non-specific protein binding and reduce aqueous solubility.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 2.86 (predicted) |
| Comparator Or Baseline | N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide; LogP not reported but estimated higher by Hansch analysis |
| Quantified Difference | Estimated reduction in LogP of ≥0.7 units for the nitro analog compared to the chloro analog |
| Conditions | ACD/Labs Percepta Platform PhysChem Module, version 14.00 |
Why This Matters
A LogP of 2.86 is within the optimal range for CNS drug-likeness (LogP 2–4), while higher LogP values increase the risk of insolubility and off-target toxicity, making the nitro analog preferable for permeability-limited assays.
